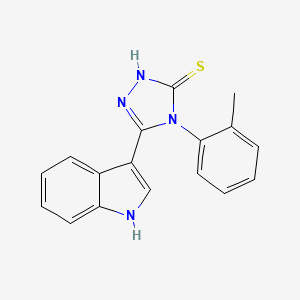

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an indole ring, a triazole ring, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between indole-3-carbaldehyde and 2-methylphenylhydrazine can yield the desired triazole derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

1.1. Core Triazole-Thione Formation

The triazole-thione scaffold is typically synthesized via cyclocondensation reactions. A representative method involves:

-

Step 1 : Reaction of substituted thiosemicarbazides with carbonyl compounds (e.g., arylidene malononitrile or aldehydes) under acidic or basic conditions.

-

Step 2 : Cyclization via dehydrative ring closure to yield the 1,2,4-triazole-5-thione core .

Example :

Reaction of 4-(2-methylphenyl)thiosemicarbazide with 3-acetylindole in ethanol under reflux forms the intermediate hydrazone, which undergoes cyclization in basic media to yield the target compound .

2.1. Alkylation/Acylation at the Thione Sulfur

The sulfur atom in the triazole-thione moiety is nucleophilic, enabling alkylation or acylation:

| Product | Yield | Conditions | Reference |

|---|---|---|---|

| Ethyl 2-[(triazolyl)thio]acetate | 80% | DMF, Et₃N, 25°C, 4 h |

2.2. Hydrazide Formation

Reaction with hydrazine hydrate converts ester derivatives to hydrazides:

-

Intermediate : Ethyl 2-[(triazolyl)thio]acetate → 1,2,4-triazol-3-ylthioacetohydrazide.

3.1. Formation of Fused Triazolo-Pyrimidinones

Reaction with hydrazonoyl halides (e.g., 8a–j ) in dioxane/TEA under reflux yields pyrido[3,2-e] triazolo[4,3-a]pyrimidin-5(7H)-ones .

| Product | Yield | Conditions | Reference |

|---|---|---|---|

| Pyrido-triazolo-pyrimidinone 19a | 78% | Dioxane, TEA, reflux, 6 h |

3.2. Eschenmoser Coupling for Diazenyl Derivatives

The triazole-thione reacts with 2,3,5,6-tetrachloro-1,4-benzoquinone (p-CHL) via Eschenmoser coupling to form diazenyl-1,2,4-triazole-5-thiones .

| Product | Yield | Mechanism | Reference |

|---|---|---|---|

| Diazinyl-triazole-thione 79a | 82% | CT-complexation → Elimination |

4.1. Anticancer Hydrazones

Condensation of triazole-thioacetohydrazide (3 ) with isatins or aldehydes produces hydrazones with cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .

| Hydrazone 4–19 | IC₅₀ (IGR39) | Selectivity Index | Reference |

|---|---|---|---|

| N′-(2-Oxoindolin-3-ylidene) derivative | 8.2 μM | 3.1 (vs. normal cells) |

Mechanistic Insights

-

Cyclization Pathways : Intermediate thiohydrazonates (10 ) cyclize to form triazolo-pyrimidinones via loss of water .

-

Rearrangement Steps : Eschenmoser coupling involves CT-complex formation, followed by elimination of Ph₃P=S and dehydrogenation .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibit potent antifungal and antibacterial activities. For instance, triazole derivatives have shown effectiveness against various fungal strains such as Aspergillus niger and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than conventional antifungal agents like fluconazole .

Anticancer Properties

The indole moiety in this compound is known for its anticancer potential. Studies have demonstrated that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the triazole ring enhances these effects, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazole derivatives. Compounds containing the triazole scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agricultural Applications

Fungicides

The antifungal properties of triazole compounds extend to agricultural applications where they are utilized as fungicides. The incorporation of this compound into agricultural formulations could enhance crop protection against fungal pathogens. Studies have shown that certain triazoles exhibit significant activity against plant pathogens like Fusarium and Phytophthora, which are responsible for substantial crop losses worldwide .

Material Science

Polymer Chemistry

The unique structural features of triazole compounds allow them to serve as building blocks in polymer chemistry. Their ability to form stable complexes with metals can be exploited in creating advanced materials with specific properties such as enhanced thermal stability and electrical conductivity. This application is particularly relevant in developing materials for electronic devices and sensors .

Case Study 1: Antifungal Activity

A study assessed the antifungal efficacy of a series of 1,2,4-triazole derivatives against Gibberella species. The results indicated that compounds with similar structures to this compound displayed MIC values significantly lower than those of standard fungicides like azoxystrobin .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of indole-based triazoles, researchers found that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. The study emphasized the importance of the indole moiety in enhancing cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Wirkmechanismus

The mechanism of action of 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The indole and triazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific combination of indole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

The compound 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4S with a molecular weight of approximately 270.35 g/mol. The presence of both indole and triazole moieties suggests a diverse range of biological activities due to their established pharmacological profiles.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. In a study focusing on similar triazole compounds, it was found that certain derivatives showed promising cytotoxicity against colorectal cancer cells (HT-29) with IC50 values in the micromolar range . The mechanism of action often involves the inhibition of key signaling pathways such as MEK1 and ERK2, which are crucial in cancer cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 | HT-29 | 15 | PDK1 Inhibition |

| TZ53.7 | HT-29 | 20 | Cell Cycle Arrest |

| TZ3a.7 | HT-29 | 18 | Apoptosis Induction |

Antimicrobial Activity

Triazole derivatives have also been tested for their antimicrobial properties. A related study synthesized several triazole compounds and evaluated their activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited moderate to high antibacterial activity, indicating that the triazole scaffold could be a promising lead for developing new antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Enterococcus faecalis | 12 |

| Compound C | Bacillus cereus | 10 |

Mechanistic Insights

The biological activity of the compound is attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with active sites in enzymes and receptors, enhancing its binding affinity and biological efficacy . Moreover, the indole moiety is known for its role in modulating neurotransmitter systems, which may contribute to the overall pharmacological profile of the compound.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized molecular docking techniques to predict interactions with tubulin, suggesting that these compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-11-6-2-5-9-15(11)21-16(19-20-17(21)22)13-10-18-14-8-4-3-7-12(13)14/h2-10,18H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBTVMZJTGWTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.